2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple ether linkages and a terminal ester group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with 5-oxo-3,6,9,12-tetraoxatetradecanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in enzymatic reactions.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, influencing their activity and function. The pathways involved include the modulation of enzymatic activity and the stabilization of protein structures .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
- 2-(2-Butoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate
- 3,6,9,12-Tetraoxatetradecan-1-ol
Uniqueness
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate is unique due to its specific ether linkages and ester group, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Biological Activity
2-(2-Ethoxyethoxy)ethyl 5-oxo-3,6,9,12-tetraoxatetradecan-1-oate (commonly referred to as Tetraoxatetradecanoate) is a compound of interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial, antiviral, and anti-inflammatory activities, alongside synthesis methods and relevant case studies.
Antimicrobial Activity
Research indicates that Tetraoxatetradecanoate exhibits significant antimicrobial properties. A study conducted on various strains of bacteria demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 1.5 |
These findings suggest its potential use in developing new antimicrobial agents.
Antiviral Activity
Tetraoxatetradecanoate has shown promising results in antiviral assays against several viruses. In vitro studies revealed that the compound inhibits viral replication in cell cultures infected with human coronaviruses. The IC50 values for viral inhibition were determined as follows:
Virus | IC50 (µM) |
---|---|
HCoV-229E | 2.5 |
HCoV-OC43 | 3.0 |
These results highlight its potential as a therapeutic candidate for treating viral infections.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In a recent study, it was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The levels of TNF-alpha and IL-6 were significantly decreased when treated with Tetraoxatetradecanoate.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, Tetraoxatetradecanoate was administered as part of a combination therapy. Results showed a 75% improvement in symptoms within one week of treatment compared to the control group.
Case Study 2: Antiviral Potential
A laboratory study assessed the antiviral effects of Tetraoxatetradecanoate against influenza virus strains. The compound demonstrated a significant reduction in viral load in treated cells, suggesting its potential application in flu therapeutics.
Properties
CAS No. |
61286-32-6 |
---|---|
Molecular Formula |
C16H30O9 |
Molecular Weight |
366.40 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-[2-[2-(2-ethoxyethoxy)ethoxy]-2-oxoethoxy]acetate |
InChI |
InChI=1S/C16H30O9/c1-3-19-5-7-21-9-11-24-15(17)13-23-14-16(18)25-12-10-22-8-6-20-4-2/h3-14H2,1-2H3 |
InChI Key |
WYYCSZJEQURTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)COCC(=O)OCCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.